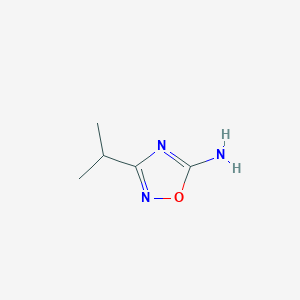

3-Isopropyl-1,2,4-oxadiazol-5-amine

Description

Contextual Significance of 1,2,4-Oxadiazole (B8745197) Heterocycles in Synthetic and Medicinal Chemistry

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. nih.gov First synthesized in 1884 by Tiemann and Krüger, this heterocyclic ring has become a privileged scaffold in medicinal chemistry. nih.govchim.it Its significance stems from its role as a bioisostere, a chemical group that can replace another while retaining or enhancing biological activity. nih.gov Specifically, the 1,2,4-oxadiazole ring is often used as a stable replacement for ester and amide functionalities, which are prone to metabolic degradation by hydrolysis. nih.govacs.orgpharmatutor.org This bioisosteric replacement can improve the metabolic stability and pharmacokinetic profile of drug candidates. nih.gov

The synthetic versatility of the 1,2,4-oxadiazole ring allows for the creation of a diverse library of compounds. researchgate.net The most common synthetic routes include the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitriles with nitrile oxides. chim.itpsu.edu This accessibility has facilitated extensive exploration of their chemical and biological properties.

Derivatives of 1,2,4-oxadiazole have demonstrated a remarkably broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic properties. nih.govnih.govontosight.ai This wide range of activities has fueled a sustained interest in the 1,2,4-oxadiazole core, leading to the development of several commercial drugs and numerous candidates in drug discovery pipelines. nih.gov The interest in the biological applications of 1,2,4-oxadiazoles has seen a significant increase in recent years, highlighting their established and ongoing importance in the field. nih.gov

Academic Relevance of the 3-Isopropyl-1,2,4-oxadiazol-5-amine Scaffold for Structure-Property Relationships and Advanced Applications

The this compound scaffold is of particular academic interest due to the specific arrangement of its functional groups, which is crucial for studying structure-property relationships. The isopropyl group at the C3 position and the amine group at the C5 position create a distinct chemical architecture that can be systematically modified to probe interactions with biological targets.

Research has shown that the substitution pattern on the oxadiazole ring is critical for biological activity. For instance, studies on related oxadiazole-isopropylamide compounds identified them as potent, non-covalent inhibitors of the chymotrypsin-like (CT-L) activity of the proteasome, a key target in cancer therapy. nih.gov In these studies, the isopropyl amide moiety was found to be a key feature for retaining potent proteasome inhibitory activity. nih.gov This highlights the academic relevance of the 3-isopropyl and 5-amino/amido substitution pattern for designing targeted enzyme inhibitors.

The this compound scaffold serves as a valuable building block for creating focused libraries of compounds to explore structure-activity relationships (SAR). nih.gov By modifying the amine group or the isopropyl substituent, researchers can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties. The investigation of such scaffolds contributes to a deeper understanding of molecular recognition and provides a rational basis for the design of new therapeutic agents. nih.gov

Interactive Data Table: General Properties of a Related Scaffold

The following table outlines computed properties for a closely related compound, 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethanamine, which shares the core this compound structure. These values provide an approximation of the physicochemical characteristics of this chemical class.

| Property | Value | Source |

| Molecular Formula | C7H13N3O | uni.lu |

| Monoisotopic Mass | 155.10587 Da | uni.lu |

| Predicted XlogP | 0.6 | uni.lu |

| Predicted CCS ([M+H]+) | 134.6 Ų | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRHDTCJNXTHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610966 | |

| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3874-89-3 | |

| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isopropyl-1,2,4-oxadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of the 3 Isopropyl 1,2,4 Oxadiazol 5 Amine Core

Functionalization at the 5-Amino Position

The primary amino group at the C5 position is a key site for derivatization, readily undergoing reactions typical of primary amines. This allows for the introduction of a wide array of substituents, thereby modifying the molecule's physicochemical properties.

The 5-amino group of 3-isopropyl-1,2,4-oxadiazol-5-amine can be readily acylated to form the corresponding N-substituted amides. This reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the hydrogen chloride byproduct. reddit.comekb.eg The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk

This transformation is a robust method for introducing diverse functional groups onto the core structure. The resulting amides, for instance, N-(3-isopropyl-1,2,4-oxadiazol-5-yl)acetamide, are generally stable crystalline solids.

| Acylating Agent | Product Name | Base/Solvent |

|---|---|---|

| Acetyl Chloride | N-(3-isopropyl-1,2,4-oxadiazol-5-yl)acetamide | Triethylamine/DCM |

| Benzoyl Chloride | N-(3-isopropyl-1,2,4-oxadiazol-5-yl)benzamide | Pyridine |

| Chloroacetyl Chloride | 2-chloro-N-(3-isopropyl-1,2,4-oxadiazol-5-yl)acetamide | Triethylamine/DCM |

| 4-Methoxybenzoyl Chloride | N-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzamide | Triethylamine/DMF |

Direct alkylation of the 5-amino group can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to yield secondary and tertiary amines. The synthesis of N-methyl-3-isopropyl-1,2,4-oxadiazol-5-amine is a primary example of this modification. uni.lu The reaction conditions must be carefully controlled to manage the degree of alkylation, as over-alkylation to form the tertiary amine or even a quaternary ammonium salt can occur. Steric hindrance from the isopropyl group and the oxadiazole ring may influence the reactivity of the amine. masterorganicchemistry.com

| Alkylating Agent | Product Name | Base/Solvent |

|---|---|---|

| Methyl Iodide | N-methyl-3-isopropyl-1,2,4-oxadiazol-5-amine | Potassium Carbonate/Acetonitrile (B52724) |

| Ethyl Bromide | N-ethyl-3-isopropyl-1,2,4-oxadiazol-5-amine | Sodium Hydride/DMF |

| Benzyl Chloride | N-benzyl-3-isopropyl-1,2,4-oxadiazol-5-amine | Potassium Carbonate/Acetone |

The Mannich reaction provides a pathway for the aminoalkylation of the 5-amino group. wikipedia.org This three-component condensation involves the reaction of this compound, a non-enolizable aldehyde (typically formaldehyde), and a secondary amine such as piperidine, morpholine, or piperazine. oarjbp.comnih.gov The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the secondary amine, which is then attacked by the nucleophilic 5-amino group of the oxadiazole. wikipedia.org This reaction is valuable for introducing bulky and functionally diverse aminoalkyl side chains.

| Secondary Amine | Aldehyde | Product Name | Solvent |

|---|---|---|---|

| Piperidine | Formaldehyde | 3-isopropyl-N-(piperidin-1-ylmethyl)-1,2,4-oxadiazol-5-amine | Ethanol |

| Morpholine | Formaldehyde | 3-isopropyl-N-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-5-amine | Ethanol |

| N-methylpiperazine | Formaldehyde | 3-isopropyl-N-((4-methylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-5-amine | Ethanol |

Reactivity of the Oxadiazole Ring System

The 1,2,4-oxadiazole (B8745197) ring is an electron-deficient heterocycle, which dictates its reactivity towards nucleophilic and electrophilic reagents. nih.govresearchgate.net This electron-poor nature is due to the presence of two electronegative nitrogen atoms and an oxygen atom. nih.gov

Due to the electron-deficient character of the 1,2,4-oxadiazole ring, it is generally more susceptible to nucleophilic attack than electrophilic attack. nih.govchim.it The carbon atoms at the C3 and C5 positions are electrophilic and can be targeted by nucleophiles. nih.govchim.it In the case of this compound, the C5 position is already substituted with an amino group. For a nucleophilic substitution to occur at this position, the amino group would first need to be converted into a good leaving group.

More commonly, strong nucleophiles can attack the C5 position, leading to ring cleavage. This type of reaction is known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. researchgate.netchim.it For example, reaction with strong nucleophiles like hydrazine could potentially lead to the opening of the oxadiazole ring and subsequent rearrangement to form different heterocyclic systems, such as 1,2,4-triazoles. chim.it The stability of the 1,2,4-oxadiazole ring is significant, but it can be cleaved under strong basic conditions. nih.gov

Oxidative and Reductive Transformations of the Heterocyclic System

The 1,2,4-oxadiazole ring is characterized by a low degree of aromaticity and a labile O-N bond, rendering it susceptible to various chemical transformations, particularly those involving oxidation and reduction. chim.itosi.lvresearchgate.net These reactions often lead to ring-opening or rearrangement, providing pathways to diverse chemical structures.

Reductive Transformations

The most common reductive transformation of the 1,2,4-oxadiazole system is the cleavage of the weak N2-O1 bond. chim.itmdpi.com This ring-opening reaction can be accomplished under various conditions, yielding primarily amidine or related derivatives.

Catalytic Hydrogenation: Neutral catalytic reduction using agents like palladium-on-carbon (Pd/C), platinum oxide, or Raney nickel readily cleaves the N-O bond. mdpi.comscribd.com For instance, the reduction of a 3,5-disubstituted 1,2,4-oxadiazole typically yields an amidine and a carboxamide. A newer system employing ammonium formate with Pd/C has also been shown to be effective for this transformation, providing a versatile method for producing acylguanidines from 5-amino-1,2,4-oxadiazole precursors. mdpi.com

Chemical Reduction: In vivo metabolic pathways have demonstrated that the 1,2,4-oxadiazole ring can undergo reductive cleavage. nih.govresearchgate.net Studies on G protein-coupled receptor modulators containing this heterocycle have identified major metabolites resulting from the reductive opening of the oxadiazole ring, followed by hydrolysis. nih.gov This enzymatic reduction highlights the inherent reactivity of the N-O bond. researchgate.net

Hydride Reduction: The use of strong reducing agents like lithium aluminum hydride can also effect ring cleavage, although it may proceed via C-O bond scission to produce amidoximes. scribd.com

The general outcome of N-O bond reduction is the formation of an N-acylamidine or N-acylguanidine intermediate, which can be isolated or subsequently hydrolyzed to the corresponding amidine or guanidine.

| Reducing System | Typical Substrate | Primary Product(s) | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3,5-Disubstituted 1,2,4-oxadiazole | Amidine, Carboxamide | scribd.com |

| Ammonium Formate, Pd/C | 3-Substituted-5-amino-1,2,4-oxadiazole | Acylguanidine derivatives | mdpi.com |

| Enzymatic (in vivo) | 1,2,4-oxadiazole containing drugs | Ring-opened metabolites (e.g., N-cyanoamides, carboxylic acids) | nih.govresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | 3,5-Disubstituted 1,2,4-oxadiazole | Amidoximes (via C-O cleavage) | scribd.com |

Oxidative Transformations

While the 1,2,4-oxadiazole ring is often formed through oxidative cyclization reactions, suggesting a degree of stability to certain oxidants, it can undergo specific oxidative modifications. nih.gov

N-Oxidation: A primary oxidative transformation is the formation of N-oxides. The synthesis of 1,2,4-oxadiazole-4-oxides can occur during certain synthetic routes, such as the dimerization of nitrile oxides. nih.gov While less common than transformations of the parent ring, these N-oxides are distinct chemical entities. Studies on related heterocyclic systems, such as chim.itnih.govnih.govoxadiazolo[3,4-d]pyridazine 1-oxides (furoxans), show that the N-oxide can be subsequently reduced back to the parent heterocycle (a furazan in this case) using reagents like triphenylphosphine. nih.gov This reversible transformation indicates that N-oxidation is a viable, albeit potentially reversible, oxidative pathway for the oxadiazole core.

Oxidative Ring Cleavage: Although less frequent than reductive cleavage, oxidative degradation of the ring can occur under specific enzymatic or chemical conditions, though this is a less explored area of its reactivity.

Advanced Derivatization Strategies via Intermediate Modifications

The 1,2,4-oxadiazole core is a valuable synthetic intermediate that can be transformed into other heterocyclic systems through rearrangement reactions. osi.lvresearchgate.net These strategies leverage the inherent reactivity of the ring, particularly the weak O-N bond and the electrophilic nature of the ring carbons, to construct more complex or entirely different scaffolds.

Boulton-Katritzky Rearrangement (BKR): This is a widely studied thermal rearrangement that involves an intramolecular nucleophilic substitution. chim.it The reaction requires a side chain on the oxadiazole ring (at C3 or C5) containing a nucleophilic atom. This nucleophile attacks the electrophilic N2 atom of the oxadiazole, leading to the cleavage of the O-N bond and the formation of a new, more stable heterocyclic ring. chim.it For example, N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones can undergo a BKR under basic conditions to generate trifluoromethylated 2-amino imidazoles. chim.it The versatility of the BKR allows for the synthesis of various heterocycles, including 1,2,3-triazoles, 1,2,4-triazoles, and imidazoles, by carefully choosing the side-chain sequence. chim.itnih.govresearchgate.net

ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) Mechanism: This pathway involves the initial attack of an external nucleophile on an electrophilic carbon atom of the oxadiazole ring (typically C5). osi.lvwikipedia.org This addition leads to the opening of the heterocyclic ring, forming a reactive intermediate. Subsequent intramolecular cyclization of this intermediate results in a new heterocyclic system. chim.it For instance, the reaction of a 3-chloro-1,2,4-oxadiazole with allylamine proceeds via an ANRORC-like mechanism. The amine attacks the C5 position, leading to ring opening and elimination of HCl to form a nitrile-oxide intermediate, which then undergoes a [3+2] cycloaddition to yield a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it

Photochemical Rearrangements: Irradiation with UV light can induce the cleavage of the O-N bond, generating reactive intermediates such as nitrenes or zwitterions. chim.itnih.gov These intermediates can then undergo a variety of intramolecular rearrangements to yield other heterocyclic systems. nih.gov Theoretical studies suggest that these photorearrangements often proceed through conical intersections, providing a rapid, barrierless pathway to photoisomers. nih.gov For example, irradiation of 3-amino-1,2,4-oxadiazoles under basic conditions can lead to the formation of 1,3,4-oxadiazoles via a ring contraction-ring expansion (RCE) route. chim.it

| Rearrangement Type | Mechanism Summary | Typical Product(s) | Reference |

|---|---|---|---|

| Boulton-Katritzky (BKR) | Intramolecular nucleophilic attack by a side-chain atom on the ring's N2 atom, causing O-N cleavage and recyclization. | Imidazoles, 1,2,3-Triazoles, 1,2,4-Triazoles | chim.itnih.gov |

| ANRORC | External nucleophile addition at C5, followed by ring opening and subsequent ring closure of the intermediate. | 1,2,4-Triazoles, Pyrimidines, other N-heterocycles | chim.itosi.lv |

| Photochemical | UV-induced O-N bond cleavage to form reactive intermediates (e.g., nitrenes) that rearrange. | 1,3,4-Oxadiazoles, Oxazolines, regioisomeric 1,2,4-oxadiazoles | chim.itnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the cornerstone for elucidating the precise structure of 3-Isopropyl-1,2,4-oxadiazol-5-amine, confirming the connectivity of the isopropyl group to the oxadiazole ring and the position of the amine substituent.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule. The amine protons (-NH₂) are anticipated to appear as a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange. mdpi.com The chemical shift of this peak can vary depending on the solvent and concentration.

The isopropyl group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from the coupling of the methine proton with the six protons of the two adjacent methyl groups, following the n+1 rule. Conversely, the doublet for the methyl protons results from coupling with the single methine proton. The integration of these signals would correspond to a 2:1:6 ratio for the NH₂, CH, and CH₃ protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amine (-NH₂) | Broad singlet | s | N/A |

| Methine (-CH) | Septet | sept | ~7.0 |

| Methyl (-CH₃) | Doublet | d | ~7.0 |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon environments.

The two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are the most deshielded and will appear significantly downfield. Based on data from similar 1,2,4-oxadiazole structures, these carbons typically resonate in the range of 150-175 ppm. mdpi.comnih.gov The carbon atom at position 3 (C3), bonded to the isopropyl group, and the carbon at position 5 (C5), bearing the amine group, will have distinct chemical shifts. The carbon atoms of the isopropyl group will appear in the upfield region, characteristic of sp³-hybridized carbons. The methine carbon (-CH) will be more deshielded than the methyl carbons (-CH₃) due to its position adjacent to the heterocyclic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C5 (C-NH₂) | 165 - 175 |

| C3 (C-isopropyl) | 155 - 165 |

| Methine (-CH) | 25 - 35 |

| Methyl (-CH₃) | 15 - 25 |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are employed to identify the specific functional groups present in the molecule and to understand its electronic properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. The amine (-NH₂) group is typically identified by a pair of stretching vibrations in the region of 3200-3400 cm⁻¹. mdpi.com The aliphatic C-H stretching vibrations of the isopropyl group are expected to appear just below 3000 cm⁻¹. mdpi.com

The spectrum will also show characteristic bands for the 1,2,4-oxadiazole ring. The C=N stretching vibration of the heterocyclic ring usually appears in the 1600-1650 cm⁻¹ region. mdpi.com Additional absorptions corresponding to C-N and N-O stretching, as well as ring bending vibrations, are expected at lower wavenumbers, providing a fingerprint for the oxadiazole core.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3200 - 3400 |

| Isopropyl (-CH(CH₃)₂) | C-H Stretch (aliphatic) | 2850 - 3000 |

| Oxadiazole Ring | C=N Stretch | 1600 - 1650 |

| Oxadiazole Ring | C-O / N-O Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 1,2,4-oxadiazole derivatives is influenced by the electronic transitions within the heterocyclic ring and any conjugated systems. researchgate.netnih.gov For this compound, electronic transitions are primarily associated with the oxadiazole ring itself. The compound is expected to exhibit absorption maxima (λ_max) in the ultraviolet region, typically between 220 and 300 nm, corresponding to π → π* and n → π* transitions within the heterocyclic system. researchgate.netnih.gov The exact position of the absorption maximum can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₅H₉N₃O), the molecular ion peak [M]⁺ would be observed in the mass spectrum. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental formula. The calculated monoisotopic mass is approximately 127.0746 Da.

The fragmentation of 1,2,4-oxadiazoles under electron impact is well-documented and often involves a characteristic retro-cycloaddition (RCA) cleavage of the heterocyclic ring. researchgate.netresearchgate.net This would lead to the formation of specific fragment ions. The loss of the isopropyl group or parts of it would also contribute to the fragmentation pattern, providing further structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

| [M+H]⁺ | 128.0824 | Protonated Molecular Ion |

| [M]⁺ | 127.0746 | Molecular Ion |

| Fragment | Varies | Fragments from RCA and loss of alkyl groups |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties. The process involves irradiating a single crystal of the substance with an X-ray beam and analyzing the resulting diffraction pattern. The arrangement and intensity of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model.

For the specific compound, this compound, a thorough search of available scientific literature and crystallographic databases did not yield any published single crystal X-ray diffraction data. Consequently, a detailed analysis of its solid-state structure, including conformational and packing details, cannot be provided at this time. The following subsection outlines the type of information that would be obtained from such an analysis, were the data available.

Single Crystal X-ray Analysis for Conformational and Packing Details

A single crystal X-ray analysis of this compound would provide invaluable insights into its molecular conformation and the arrangement of molecules within the crystal lattice. The conformation of the isopropyl group relative to the 1,2,4-oxadiazole ring, including the torsion angles defining its orientation, would be precisely determined. This would reveal any steric hindrance or intramolecular interactions that influence the molecule's preferred shape.

Furthermore, the analysis would elucidate the crystal packing, detailing the intermolecular forces that govern the solid-state assembly. This includes the identification of hydrogen bonding networks, which are anticipated to be significant given the presence of the amine group, as well as other non-covalent interactions such as dipole-dipole interactions and van der Waals forces. Understanding these packing motifs is essential for explaining physical properties like melting point, solubility, and crystal morphology.

Without experimental data, a data table summarizing the crystallographic parameters for this compound cannot be generated. Such a table would typically include:

| Crystallographic Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Density (calculated) (g/cm³) | Not Available |

| R-factor (%) | Not Available |

Table 1: Hypothetical Crystallographic Data Table for this compound. Data is currently unavailable.

Advanced Applications in Materials Science and Industrial Chemistry

1,2,4-Oxadiazoles as Organic Building Blocks in Complex Molecule Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, providing a reliable platform for creating complex molecules. researchgate.nettandfonline.com These methods are generally based on the cyclization of O-acylamidoximes, which are formed from the reaction of amidoximes with acylating agents, or through 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.net For a molecule like 3-Isopropyl-1,2,4-oxadiazol-5-amine, a plausible synthetic route would involve the reaction of isobutyramidine with a suitable reagent to form the 3-isopropyl substituted ring, followed by the introduction of the 5-amino group. google.com The development of one-pot synthesis protocols has further enhanced the accessibility of these compounds. nih.govmdpi.com

The versatility of the 1,2,4-oxadiazole (B8745197) ring as a stable isostere for ester and amide functionalities has made it a popular building block in drug discovery and the synthesis of complex organic molecules. lifechemicals.comnih.gov

Table 1: Selected Synthesis Methods for 1,2,4-Oxadiazoles

| Starting Materials | Reagents/Conditions | Key Advantages |

|---|---|---|

| Amidoximes and Acyl Chlorides | Heating beyond amidoxime (B1450833) melting point | Traditional method, well-established. researchgate.net |

| Amidoximes and Carboxylic Acids | T3P®, TEA, EtOAc | Direct conversion, good yields. researchgate.net |

| Amidoximes and Esters | Microwave irradiation, solvent-free | Rapid, economically attractive, high purity. researchgate.net |

| Nitriles and Nitrile Oxides | 1,3-dipolar cycloaddition | Access to different substitution patterns. researchgate.net |

| Amidoximes and gem-dibromomethylarenes | Two-component reaction | Excellent yields, accessibility of starting materials. nih.gov |

High-Energy Materials Development Featuring Oxadiazole Cores

The 1,2,4-oxadiazole ring is a key component in the development of high-energy materials (HEMs) due to its high nitrogen content, positive heat of formation, and high density. researchgate.netresearchgate.net These characteristics contribute to superior detonation performance. The introduction of energetic functional groups such as nitro (-NO2), nitramino (-NHNO2), or nitrate (B79036) ester (-ONO2) onto the oxadiazole backbone is a common strategy to enhance the energetic properties. frontiersin.orgnih.gov

While this compound is not itself a high-energy material, its 5-amino group provides a convenient handle for the introduction of energetic moieties. For example, nitration of the amino group could yield a nitramino derivative, significantly increasing the energetic potential of the molecule. Research has shown that energetic materials based on the 1,2,4-oxadiazole framework can exhibit excellent detonation velocities and pressures, sometimes surpassing those of conventional explosives like RDX, while also maintaining low sensitivity to impact and friction. frontiersin.orgnih.gov

Table 2: Performance of Selected 1,2,4-Oxadiazole-Based Energetic Materials

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

|---|---|---|---|---|

| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate (11) | 1.821 | 8,822 | 35.1 | 40 |

| bis(1,2,4-oxadiazole)bis(methylene) dinitrate | 1.832 | 8,180 | - | 8.7 |

Data sourced from multiple studies for comparative purposes. frontiersin.orgnih.govrsc.org

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,2,4-oxadiazole have found significant application in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). lifechemicals.com Their electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and host materials in OLED devices. rsc.orgacs.org The intrinsic asymmetry of the 1,2,4-oxadiazole ring has been leveraged to create bipolar host materials with high triplet energies, which are crucial for achieving efficient blue phosphorescent OLEDs. acs.org

The introduction of different substituents onto the 1,2,4-oxadiazole core allows for the tuning of the material's electronic and photophysical properties, influencing the color and efficiency of the resulting OLED. For this compound, the isopropyl and amine groups would modulate the electronic properties and could be further functionalized to create novel luminescent materials.

Table 3: Performance of a Blue Phosphorescent OLED with a 1,2,4-Oxadiazole-Based Host Material

| Host Material | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |

|---|

DCzmOXD-1 is an isomeric host material utilizing the 1,2,4-oxadiazole unit. acs.org

Liquid Crystals and Polymer Systems with Integrated Oxadiazole Units

The incorporation of the 1,2,4-oxadiazole ring into molecular structures has led to the development of novel liquid crystals. lifechemicals.comnih.gov The significant dipole moment and polarizability of the heterocycle contribute to the formation of various mesophases. nih.gov The thermal stability and mesomorphic behavior of these liquid crystals are highly dependent on the nature and position of the substituents on the oxadiazole core. For instance, unsymmetrically substituted 1,2,4-oxadiazoles have been shown to exhibit smectic-A and chiral smectic-C phases, with some demonstrating ferroelectric properties. nih.gov The isopropyl and amino groups of this compound could be tailored with long alkyl chains or chiral moieties to induce and control liquid crystalline behavior.

In polymer science, the thermal and chemical robustness of the 1,2,4-oxadiazole ring makes it an attractive building block for high-performance polymers. nih.gov Integrating this heterocycle into polymer backbones can impart desirable properties such as enhanced thermal stability and specific electronic characteristics for applications in advanced materials.

Electrochromic Applications

Electrochromic materials exhibit reversible color changes in response to an electrical stimulus. This property is being explored for applications such as smart windows and displays. While research on the electrochromic properties of 1,2,4-oxadiazoles is not as extensive as in other areas, the underlying principles of electrochromism suggest their potential. Conjugated polymers and molecules containing redox-active units are often electrochromic. Copolymers of oxadiazoles (B1248032) with other aromatic units have been reported to show sharp color changes. rsc.org It is conceivable that polymers incorporating the this compound unit could be designed to exhibit electrochromic behavior, with the amine group offering a site for polymerization or attachment to a conductive backbone.

Role in Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, and they are gaining attention as environmentally friendly solvents and functional materials. The incorporation of heterocyclic cores, including oxadiazoles, into the structure of ionic liquids can lead to materials with unique properties. lifechemicals.com In the field of energetic materials, 1,2,4-oxadiazole-based ionic liquids are being investigated as potential energetic fuels. rsc.orgnih.gov These materials can offer high thermal stability, high energy density, and, in some cases, hypergolic properties (spontaneous ignition upon contact with an oxidizer). nih.govbohrium.com The synthesis of energetic ionic salts often involves the metathesis of a sodium salt of an oxadiazole derivative with a cation source. rsc.org A compound like this compound could serve as a precursor to novel ionic liquids through quaternization of the ring nitrogens or functionalization of the amine group.

Table 4: Properties of a 1,2,4-Oxadiazole-Derived Energetic Ionic Salt

| Compound | Onset Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|

Data for a representative energetic ionic salt. rsc.org

Analytical Methodologies for the Characterization and Quantification of 3 Isopropyl 1,2,4 Oxadiazol 5 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and other chemical entities. For 3-Isopropyl-1,2,4-oxadiazol-5-amine, High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), and Thin Layer Chromatography (TLC) are principal methods for separation, purity assessment, and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. RP-HPLC is a common mode where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically water and a water-miscible organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of oxadiazole derivatives, RP-HPLC methods are frequently developed and validated to ensure their specificity, accuracy, precision, and robustness. thieme-connect.comcolab.ws A typical RP-HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). thieme-connect.comcolab.ws The selection of the mobile phase composition and pH is critical to achieve optimal separation from impurities and degradation products.

A representative, though hypothetical, set of HPLC conditions for the analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at a specific wavelength (e.g., 230 nm) |

| Injection Volume | 10 µL |

The purity of the compound can be determined by calculating the area percentage of the main peak in the chromatogram.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions and to assess the purity of a compound. nih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation of the components is based on their differential adsorption to the stationary phase and solubility in the mobile phase. nih.gov

The choice of the eluent system is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the eluent can be adjusted to optimize the separation. After development, the spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the components.

Table 2: Representative TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., in a 7:3 or 1:1 ratio) |

| Visualization | UV light at 254 nm and/or staining with potassium permanganate (B83412) solution |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. This information is vital for confirming the empirical and molecular formula of a newly synthesized compound like this compound.

The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretically calculated values based on the compound's molecular formula (C₆H₁₁N₃O). A close match between the found and calculated values provides strong evidence for the compound's identity and purity. For oxadiazole derivatives, elemental analysis is a standard characterization technique reported in scientific literature.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₁N₃O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 51.05 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 7.88 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 29.77 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.34 |

| Total | | | | 141.20 | 100.00 |

Analytical Method Development and Validation

The development and validation of analytical methods are essential to ensure that the methods are suitable for their intended purpose. For a compound like this compound, this would typically focus on the RP-HPLC method to be used for quality control, such as purity determination and stability testing. thieme-connect.comcolab.ws

Method development involves optimizing various parameters, including the choice of column, mobile phase composition, flow rate, and detector settings, to achieve adequate resolution, sensitivity, and analysis time.

Once developed, the method must be validated according to established guidelines to demonstrate its performance characteristics. Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, or other matrix components. colab.ws This is often assessed through forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. thieme-connect.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. thieme-connect.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). thieme-connect.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. thieme-connect.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. thieme-connect.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Illustrative Validation Parameters for an RP-HPLC Method

| Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | The peak for the main compound should be well-resolved from any impurity or degradation peaks. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | Typically between 98.0% and 102.0% |

| Precision (Relative Standard Deviation, % RSD) | ≤ 2% |

| Robustness | % RSD of results should be within acceptable limits after minor changes in method parameters. |

Emerging Research Frontiers and Future Perspectives in 3 Isopropyl 1,2,4 Oxadiazol 5 Amine Chemistry

Exploration of Novel Sustainable Synthetic Strategies and Process Intensification

The synthesis of 5-amino-1,2,4-oxadiazoles has traditionally relied on various methods, including the reaction of S-trihaloalkyl-1,2,4-oxadiazoles with ammonia (B1221849) or amines. google.com A patented process describes the preparation of 5-amino-1,2,4-oxadiazoles by reacting the corresponding 5-trihalomethyl-1,2,4-oxadiazole with an amine. google.com This reaction can be conducted at temperatures ranging from 0 to 150°C, with an excess of the amine being preferable for optimal yields. google.com The final product can then be recovered through distillation or recrystallization. google.com For instance, 3-methyl-5-amino-1,2,4-oxadiazole was synthesized by treating 3-methyl-5-trichloromethyl-1,2,4-oxadiazole with ammonia in methanol. google.com

More contemporary and sustainable approaches are now being explored. A convenient and straightforward synthesis of 5-amino-substituted 1,2,4-oxadiazoles involves the reaction of amidoximes with carbodiimides, which proceeds in good yields. nih.gov Green chemistry principles are also being applied, such as microwave-assisted synthesis, which offers the benefits of being low-cost and reducing the generation of toxic byproducts. nih.gov

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is another key area of future research. For the synthesis of 3-isopropyl-1,2,4-oxadiazol-5-amine, this could involve the use of continuous flow reactors. High-throughput synthesis of 1,2,4-oxadiazole (B8745197) libraries has been successfully demonstrated using integrated synthesis and purification platforms in a continuous flow process. rsc.org This methodology allows for rapid generation of compound libraries, significantly reducing the time required for drug discovery and development. rsc.org

Future research in this area will likely focus on the development of catalytic and solvent-free methods, as well as the intensification of existing processes to improve efficiency and reduce environmental impact.

Advanced Computational Modeling for Precise Structure-Property Relationships and Predictive Design

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, thereby guiding experimental efforts. For this compound and its derivatives, computational modeling can be employed to establish precise structure-property relationships.

A computational study on 1,2,4-oxadiazol-5-amine derivatives has utilized molecular mechanics, semi-empirical (RM1), ab initio, and Density Functional Theory (DFT) methods to investigate molecular geometry, electronic structure, and the effect of substitution. researchgate.net Such studies can calculate properties like net charges, bond lengths, dipole moments, and heats of formation, which are crucial for understanding the molecule's reactivity and potential biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of these derivatives with their biological activities. researchgate.net

For instance, the introduction of different substituents can significantly influence the electronic and energetic properties of the oxadiazole ring. A comparative study on the amination of nitroazoles showed that the incorporation of an N-amino group can improve nitrogen content and heat of formation, while a C-amino group can enhance density and detonation performance in energetic materials. researchgate.net Similar principles can be applied to understand how the isopropyl and amine groups in this compound affect its properties.

Future directions in this field will involve the use of more sophisticated computational methods, such as molecular dynamics simulations, to study the dynamic behavior of these molecules and their interactions with biological targets. nih.gov This will enable a more accurate prediction of their efficacy and guide the design of new derivatives with improved properties.

Rational Design of Oxadiazole Scaffolds for Tailored Material Applications

The unique properties of the 1,2,4-oxadiazole ring, including its thermal and chemical stability, make it an attractive scaffold for the development of advanced materials. nih.govderpharmachemica.com The rational design of oxadiazole-based materials involves strategically modifying the substituents on the oxadiazole ring to achieve desired properties.

For example, the incorporation of oxadiazole rings into molecular frameworks is being explored for the development of new energetic materials. rsc.org Computational analysis has shown that the linear addition of oxadiazole rings can reduce sensitivity, although it may also decrease oxygen balance and detonation performance. rsc.org The specific substitution pattern on the oxadiazole ring plays a critical role in determining the material's properties. For instance, in the design of melt-castable explosives, modifying the connectivity of 1,2,4-oxadiazole rings within a larger molecule can alter the melting point and other physical properties. osti.gov

The 1,2,4-oxadiazole moiety is also a key component in the design of molecules with specific biological activities. It is considered a bioisostere of esters and amides, offering improved metabolic stability. nih.govnih.gov This has led to the rational design of 1,2,4-oxadiazole derivatives as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR). nih.gov

Future research will focus on the synthesis and characterization of novel this compound derivatives with tailored electronic, optical, and thermal properties for applications in fields such as electronics, photonics, and energetic materials.

Development of High-Throughput Synthesis and Characterization Methods

The rapid discovery and optimization of new molecules require efficient methods for their synthesis and characterization. High-throughput synthesis (HTS) has emerged as a powerful strategy for generating large libraries of compounds for screening.

A high-throughput methodology for the synthesis of 1,2,4-oxadiazole libraries has been developed using an integrated synthesis and purification platform in a continuous flow reactor. rsc.org This approach involves a low-temperature peptide coupling of carboxylic acids and hydroxyamidines, followed by a high-temperature cyclization to form the oxadiazole ring. rsc.org Such a system enables the rapid generation of diverse small-molecule libraries, which is crucial for accelerating the drug discovery cycle. rsc.org

The characterization of these libraries can also be performed in a high-throughput manner using various analytical techniques. Spectroscopic methods such as NMR and mass spectrometry are routinely used to confirm the structure and purity of the synthesized compounds. nih.govresearchgate.netorientjchem.org

For this compound, HTS methods could be employed to create a library of derivatives with variations at the amine group or by replacing the isopropyl group with other alkyl or aryl substituents. This would allow for a systematic exploration of the structure-activity relationships and the identification of lead compounds with optimized properties for specific applications.

The future of this field lies in the further automation and integration of synthesis, purification, and characterization steps, enabling the even faster discovery of novel 1,2,4-oxadiazole derivatives with desired functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isopropyl-1,2,4-oxadiazol-5-amine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclization reactions using nitrile derivatives and hydroxylamine. Reaction optimization involves adjusting parameters such as temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of precursors like isopropyl cyanide and hydroxylamine hydrochloride. Catalytic additives (e.g., NaHCO₃) may enhance cyclization efficiency. Purification via column chromatography with silica gel (ethyl acetate/hexane) typically yields >70% purity. Refer to analogous oxadiazole syntheses for guidance .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.1 ppm for CH) and oxadiazole ring protons (δ ~8.0–8.5 ppm).

- IR Spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and C=N/C-O bands (~1600–1650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 141 (C₅H₉N₃O) with fragmentation patterns matching oxadiazole scaffolds .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Use in vitro antioxidant assays (DPPH radical scavenging) at concentrations of 10–100 µM. For anticancer screening, employ cell viability assays (MTT) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Always include positive controls (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Use molecular docking (AutoDock Vina) to explore interactions with biological targets (e.g., enzymes). Pair computational results with experimental validation, such as synthesizing derivatives with modified substituents to test predicted activity .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. Perform variable-temperature NMR to detect tautomeric shifts. Use 2D techniques (HSQC, HMBC) to confirm connectivity. Cross-validate with high-resolution mass spectrometry (HRMS) and compare data with structurally similar oxadiazoles (e.g., 3-amino-5-methyl-1,2,4-oxadiazole) .

Q. What are the mechanistic pathways for side reactions during the synthesis of this compound?

- Methodological Answer : Common side products include open-chain intermediates (e.g., amidoximes) due to incomplete cyclization. Monitor reaction progress via TLC at 30-minute intervals. Mechanistic studies using isotopic labeling (¹⁵N-hydroxylamine) can trace nitrogen incorporation. Optimize reaction time (4–6 hours) to minimize decomposition .

Q. How can researchers design derivatives of this compound to enhance bioactivity?

- Methodological Answer : Introduce substituents at the 5-amine position (e.g., alkylation, acylation) or modify the isopropyl group (e.g., fluorination). Evaluate SAR using logP calculations for lipophilicity and molecular dynamics simulations for target binding. Prioritize derivatives with <50 nM IC₅₀ in preliminary screens for further development .

Key Considerations for Researchers

- Experimental Design : Always include control reactions (e.g., omitting catalysts) to isolate variable effects.

- Data Reproducibility : Validate spectral data against published oxadiazole libraries (e.g., PubChem) .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to accelerate reaction discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.